7-Benzyloxyquinoline
Overview
Description
7-Benzyloxyquinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a benzyloxy group at the 7th position of the quinoline ring system. This structural modification imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of 7-benzyloxyquinoline derivatives has been explored through various catalytic methods. For instance, palladium-catalyzed aminocarbonylation has been used to synthesize 5-carboxamido-7-iodo-8-benzyloxyquinolines, demonstrating the versatility of palladium(0) catalysts in functionalizing the quinoline scaffold under specific conditions . Additionally, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one has been achieved from vanillin through a multi-step process involving benzylation, nitration, oxidation, reduction, and cyclization, highlighting the complexity and efficiency of organic synthesis techniques .
Molecular Structure Analysis
The molecular structure of 7-benzyloxyquinoline derivatives is characterized by the quinoline core, which can be further functionalized to yield a variety of compounds with diverse biological activities. The presence of substituents on the quinoline ring can significantly influence the molecule's reactivity and interaction with biological targets10.
Chemical Reactions Analysis
7-Benzyloxyquinoline and its derivatives participate in a range of chemical reactions, often facilitated by catalysis. For example, Rh(III)-catalyzed cascade annulations have been employed to access isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which is a testament to the advancements in transition metal-catalyzed methodologies . Similarly, iodine-catalyzed oxidative functionalization has been developed to functionalize azaarenes with benzylic C-H bonds, leading to the synthesis of isoquinolin-1(2H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-benzyloxyquinoline derivatives are influenced by their molecular structure. For instance, the introduction of a benzyloxy group can affect the molecule's solubility, reactivity, and ability to interact with biological systems. These properties are crucial in the development of new pharmaceuticals and are often studied through structure-activity relationship (SAR) analyses10.
Scientific Research Applications
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Scientific Field : Medicinal Chemistry
- Application Summary : 7-Benzyloxyquinoline is a functionalized quinoline motif. Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Scientific Field : Biochemistry
- Application Summary : 7-Benzyloxyquinoline is used as a fluorogenic substrate for CYP3A4 .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of CYP3A4 .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Scientific Field : Pharmacology
- Application Summary : The 1-benzylisoquinoline moiety, which includes 7-Benzyloxyquinoline, can be identified within numerous compounds of pharmaceutical interest, such as moxaverine .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in the synthesis of pharmaceutical compounds .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Scientific Field : Biochemistry
- Application Summary : 7-Benzyloxyquinoline is used in studies involving Cytochrome P450 3A4 (CYP3A4), an enzyme that plays a role in drug metabolism .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of CYP3A4 .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Scientific Field : Drug Interaction Studies
- Application Summary : 7-Benzyloxyquinoline is used in studies involving drug-drug interactions, particularly those involving Cytochrome P450 enzymes .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of Cytochrome P450 enzymes .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Scientific Field : Biotechnology
- Application Summary : 7-Benzyloxyquinoline is used in studies involving the engineering and assaying of cytochrome P450 biocatalysts .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of cytochrome P450 biocatalysts .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
Safety And Hazards
7-Benzyloxyquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
7-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLHXXVIBTSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157214 | |
Record name | 7-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxyquinoline | |
CAS RN |
131802-60-3 | |
Record name | 7-Benzyloxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Benzyloxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.